2,7-Di-tert-butylpyrene-4,5-dione
Overview
Description
2,7-Di-tert-butylpyrene-4,5-dione is an organic compound with the molecular formula C24H24O2 and a molecular weight of 344.45 g/mol . This compound is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two tert-butyl groups at the 2 and 7 positions and two ketone groups at the 4 and 5 positions . It is a solid at room temperature and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,7-Di-tert-butylpyrene-4,5-dione can be synthesized through the oxidation of 2,7-di-tert-butylpyrene. A notable method involves the use of hypervalent iodine oxyacids, which allows for a metal-free, green oxidation process . This method is advantageous due to its high yield, selectivity, ease of workup, and reduced toxicity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the green oxidation method using hypervalent iodine oxyacids presents a promising approach for scalable production .
Chemical Reactions Analysis
Types of Reactions: 2,7-Di-tert-butylpyrene-4,5-dione primarily undergoes oxidation reactions. The oxidation of 2,7-di-tert-butylpyrene can yield either the 4,5-dione or the 4,5,9,10-tetraone, depending on the reaction conditions .
Common Reagents and Conditions: The oxidation reactions typically employ hypervalent iodine oxyacids as the oxidizing agents . These reactions are conducted under mild conditions, which contribute to the selectivity and efficiency of the process .
Major Products Formed: The major products formed from the oxidation of 2,7-di-tert-butylpyrene are this compound and 2,7-Di-tert-butylpyrene-4,5,9,10-tetraone . These compounds are key building blocks for various applications in organic optoelectronics .
Scientific Research Applications
2,7-Di-tert-butylpyrene-4,5-dione has several applications in scientific research, particularly in the fields of chemistry and materials science. It is used as a building block for the synthesis of organic optoelectronic materials . These materials are essential for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices . Additionally, the compound’s unique structure and properties make it a valuable tool for studying the mechanisms of oxidation reactions and the development of green chemistry methodologies .
Mechanism of Action
The mechanism of action for 2,7-Di-tert-butylpyrene-4,5-dione primarily involves its role as an intermediate in oxidation reactions. The presence of tert-butyl groups at the 2 and 7 positions provides steric hindrance, which influences the selectivity of the oxidation process . The ketone groups at the 4 and 5 positions are the primary sites for further chemical transformations, making the compound a versatile intermediate for various synthetic applications .
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: 2,7-Di-tert-butylpyrene-4,5-dione is unique due to its specific substitution pattern and the presence of both tert-butyl and ketone groups. This combination of functional groups imparts distinct chemical properties, such as enhanced stability and selectivity in oxidation reactions . Compared to its analogs, this compound offers a balance of reactivity and stability, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,7-ditert-butylpyrene-4,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O2/c1-23(2,3)15-9-13-7-8-14-10-16(24(4,5)6)12-18-20(14)19(13)17(11-15)21(25)22(18)26/h7-12H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVLJPPUHAYYTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C3C(=C1)C=CC4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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